molecular formula C7H13N3O B8021275 1-Isopropyl-3-methoxy-1h-pyrazol-4-amine

1-Isopropyl-3-methoxy-1h-pyrazol-4-amine

Cat. No.: B8021275
M. Wt: 155.20 g/mol
InChI Key: OUZMXGKGLFQIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-methoxy-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Registry Number 2567504-29-2 . Its molecular formula is C7H15Cl2N3O and it has a molecular weight of 228.12 g/mol . This specific chemical is the dihydrochloride salt of the this compound base structure. The compound is part of the pyrazole amine family, a class of heterocyclic compounds that serve as crucial building blocks and intermediates in organic synthesis and medicinal chemistry research . Pyrazole derivatives are widely investigated for their potential biological activities and are frequently utilized in the development of pharmacologically active molecules. Researchers value this amine for its potential as a versatile synthon. The amine functional group and the methoxy and isopropyl substituents on the pyrazole ring offer multiple sites for further chemical modification, enabling the creation of diverse compound libraries for screening purposes . This product is strictly for research applications and is labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

3-methoxy-1-propan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-4-6(8)7(9-10)11-3/h4-5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMXGKGLFQIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Retrosynthetic Analysis of the 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine Core Structure

A retrosynthetic analysis of this compound reveals several potential pathways for its construction. The core pyrazole (B372694) ring is typically formed via the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Primary Disconnection (C-N Bond Formation): The most logical disconnection points are the N1-C5 and N2-C3 bonds of the pyrazole ring. This approach simplifies the structure to two key synthons: isopropylhydrazine and a functionalized three-carbon chain. The three-carbon component must contain precursors for the 3-methoxy and 4-amino groups.

Precursor A (Isopropylhydrazine): This is a commercially available or readily synthesized substituted hydrazine that will form the N1-N2 unit of the pyrazole.

Precursor B (Three-Carbon Synthon): The challenge lies in designing this precursor. A suitable molecule would be a β-ketonitrile or a related derivative. For instance, a molecule like 2-cyano-3-methoxyacrylonitrile or ethyl 2-cyano-3-methoxyacrylate could serve as a versatile starting point. The cyano group at C2 (which becomes C4 of the pyrazole) can be reduced to an aminomethyl group or hydrolyzed and converted to an amino group via a Curtius, Hofmann, or Lossen rearrangement. Alternatively, a nitro group can be used as a precursor to the amine, suggesting a starting material like a nitro-substituted β-ketoester .

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic disconnection of this compound, highlighting key precursors such as isopropylhydrazine and a functionalized β-dicarbonyl equivalent.

This analysis forms the basis for exploring the various forward synthetic methodologies.

Conventional Synthetic Routes to Pyrazol-4-amine Scaffolds

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several classical methods being adaptable to the synthesis of pyrazol-4-amine derivatives.

Cyclocondensation Reactions of Hydrazines with β-Dicarbonyl Precursors

The most common and versatile method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net

For the target molecule, this would involve the reaction of isopropylhydrazine with a carefully chosen β-dicarbonyl precursor. A key precursor could be a derivative of malononitrile or cyanoacetic ester . For example, reacting ethyl 2-cyano-3-methoxyacrylate with isopropylhydrazine would lead to the pyrazole core. The 4-cyano group on the resulting pyrazole can then be reduced to the target 4-aminomethyl group, or converted to the 4-amino group through more complex functional group interconversions.

The choice of reaction conditions, such as solvent and catalyst (acidic or basic), is critical and can influence the regioselectivity of the initial nucleophilic attack, although with a symmetrical dicarbonyl this is not an issue. jk-sci.comslideshare.net

Application of Michael-Type Addition Reactions in Pyrazole Formation

Michael-type addition reactions provide another robust pathway to pyrazole scaffolds. jk-sci.com This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl or nitrile compound. In the context of pyrazole synthesis, hydrazine can act as the nucleophile.

A potential route to the target molecule involves the Michael addition of isopropylhydrazine to an activated alkene bearing the necessary functional group precursors. For instance, a substrate like 2-(methoxymethylene)malononitrile could react with isopropylhydrazine. The reaction would proceed via a conjugate addition, followed by cyclization and elimination to form the 3-methoxy-4-cyano pyrazole intermediate. Subsequent reduction of the cyano group would yield the desired 4-amine functionality. Silver catalysts, such as Ag2CO3, have been shown to be effective in promoting aza-Michael additions of pyrazoles to various Michael acceptors.

Knorr Pyrazole Synthesis Adaptations for Amino-Substituted Derivatives

The Knorr pyrazole synthesis is a classic method that involves the condensation of hydrazines with β-ketoesters. jk-sci.comslideshare.netwikipedia.org A significant challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The reaction can yield two regioisomeric pyrazoles. jk-sci.com

To generate a 4-aminopyrazole derivative using a Knorr-type approach, a β-ketoester containing a masked amino group at the α-position (the future C4 position) is required. A common precursor is an α-oximino-β-ketoester. This can be synthesized by nitrosation of a β-ketoester. The reaction with isopropylhydrazine would form the pyrazole ring, and subsequent reduction of the oxime group (e.g., using catalytic hydrogenation) would furnish the desired 4-amino group. researchgate.net

Alternatively, starting with an α-azido-β-ketoester allows for the formation of the pyrazole ring, followed by reduction of the azide (B81097) to the amine. This method offers a direct route to the 4-amino substituent.

Advanced Synthetic Approaches to this compound

While conventional methods can construct the pyrazole core, the synthesis of a precisely substituted compound like this compound often requires more advanced strategies, particularly for ensuring the correct regiochemistry.

Strategies for Regioselective Isopropyl Group Introduction at N1

One of the most significant challenges in synthesizing N-substituted pyrazoles is controlling the position of the substituent. When a 3-substituted pyrazole is alkylated, a mixture of N1 and N2 isomers is often produced. The regiochemical outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction conditions (base, solvent, and alkylating agent). beilstein-journals.orgresearchgate.net

For the synthesis of the target molecule, one could envision a strategy where the pyrazole ring, already containing the 3-methoxy and 4-amino (or a precursor) groups, is formed first, followed by the regioselective introduction of the isopropyl group.

Steric Hindrance: The substituent at the C3 position (methoxy group) can sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen, thereby favoring alkylation at the less hindered N1 position. The bulky isopropyl group itself can also contribute to this steric bias.

Reaction Conditions: The choice of base and solvent is crucial for controlling regioselectivity. Studies have shown that using potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO can favor the formation of the N1-alkylated product. researchgate.net In contrast, different conditions might favor the N2 isomer. A systematic screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO) is often necessary to optimize the yield of the desired N1-isopropyl isomer. beilstein-journals.org

Table 1: Factors Influencing Regioselective N-Alkylation of Pyrazoles

Factor Influence on N1 vs. N2 Alkylation Rationale
Steric Bulk of C3 Substituent Increased bulk favors N1 alkylation. Hinders access of the alkylating agent to the N2 position.
Steric Bulk of Alkylating Agent Increased bulk (e.g., isopropyl) favors N1 alkylation. The larger group prefers the less sterically crowded nitrogen atom.
Base/Solvent System K2CO3 in DMSO often promotes N1 selectivity. The combination of a solid base and a polar aprotic solvent can influence the site of deprotonation and subsequent alkylation. researchgate.net

| Electronic Effects | Electron-withdrawing groups at C3 can influence the acidity of the N-H protons, affecting the site of deprotonation. | The relative nucleophilicity of the two nitrogen atoms is altered. |

A plausible advanced route would involve:

Synthesis of 3-methoxy-4-nitropyrazole from a suitable precursor like nitromalondialdehyde and hydrazine.

Regioselective N-isopropylation of the 3-methoxy-4-nitropyrazole intermediate, likely using isopropyl iodide or bromide with K2CO3 in DMSO to favor the N1 isomer. researchgate.net

Separation of the N1 and N2 regioisomers, if necessary, using chromatography.

Reduction of the nitro group on the desired N1 isomer to the final 4-amino group, for example, via catalytic hydrogenation (e.g., H2/Pd-C) or using a metal reductant like tin(II) chloride.

This stepwise approach, focusing on the regioselective introduction of the N-isopropyl group onto a pre-functionalized pyrazole core, represents a highly controlled and efficient strategy for the synthesis of this compound.

Methodologies for Incorporating the Methoxy (B1213986) Moiety at C3

The introduction of a methoxy group at the C3 position of the pyrazole ring is a critical step in the synthesis of the target compound. A prevalent and effective strategy involves the O-alkylation of a pyrazolone (B3327878) precursor. This precursor, a 1-isopropyl-3-methyl-5-pyrazolone, can be synthesized through the cyclization reaction of isopropylhydrazine with a β-ketoester like ethyl acetoacetate. jmchemsci.comias.ac.in

Once the 1-isopropyl-5-oxo-3-pyrazolidinone (1-isopropyl-3-pyrazolone) is formed, it exists in several tautomeric forms (NH, OH, and CH). The subsequent O-methylation is a key transformation to yield the desired 3-methoxy functionality. This step must be carefully controlled to ensure selective methylation on the oxygen atom rather than the ring nitrogen or carbon atoms. Various methylating agents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a suitable base. The choice of base and solvent is crucial to favor the formation of the O-alkylated product over N- or C-alkylated byproducts. Research on related pyrazolone systems demonstrates that solvent-free or specific solvent conditions can quantitatively yield the desired O-methylated pyrazole. ias.ac.in

A simple and efficient protocol has been developed for synthesizing 3-methoxy-4-arylmethylene- and 3-methoxy-4-heteroarylmethylenepyrazoles in one step from corresponding alcohol precursors, highlighting modern approaches to obtaining C3-methoxylated pyrazoles. researchgate.net

Specific Approaches to 4-Amination of the Pyrazole Ring System

Introducing an amino group at the C4 position of the pyrazole ring is another pivotal transformation. The pyrazole ring's C4 position is susceptible to electrophilic substitution. mdpi.comglobalresearchonline.net

A common and well-established two-step method to achieve 4-amination is through the nitration of the pyrazole ring, followed by the reduction of the resulting 4-nitro group. globalresearchonline.netarkat-usa.org

Nitration: The pyrazole core can be nitrated at the C4 position using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. arkat-usa.org The conditions must be controlled to prevent side reactions. Alternative nitrating systems, like Fe(NO₃)₃/NaNO₂, have been developed for the selective 4-nitration of pyrazolin-5-ones under ambient conditions. researchgate.net

Reduction: The 4-nitro group is then reduced to the 4-amino group. This reduction can be accomplished using various methods, most commonly catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). researchgate.net This method is generally high-yielding and clean.

Direct amination of the pyrazole C4 position is more challenging but highly desirable for its atom economy. Modern methods have explored direct C-H amination. While specific examples on the target molecule are scarce, research on other heterocycles shows progress in this area. For instance, I(III)-mediated reagents have been used for the direct C-H amination of azaarenes, offering access to C4-amino products without pre-functionalization. chemrxiv.orgchemrxiv.org Additionally, metal-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds on aromatic heterocycles. nih.gov These reactions typically involve coupling a 4-halopyrazole with an amine source in the presence of a palladium or copper catalyst. nih.gov

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles has been described starting from commercially available 4-nitropyrazole, which undergoes a Mitsunobu reaction followed by hydrogenation, providing a valuable route to these intermediates. researchgate.net

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives (e.g., Copper-Mediated Reactions)

Transition metal catalysis, particularly with copper, offers efficient and mild pathways for synthesizing substituted pyrazoles. These methods often provide advantages in terms of reaction conditions, substrate scope, and operational simplicity.

Copper catalysts have been successfully employed for the condensation reaction between hydrazines and 1,3-dicarbonyl compounds, enabling the reaction to proceed at room temperature without the need for an acid catalyst. thieme-connect.com This is a significant improvement over traditional methods. Copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones using molecular oxygen as the oxidant also provides access to different classes of pyrazoles, with the solvent playing a key role in directing the reaction outcome. nih.gov

Furthermore, copper-catalyzed cascade reactions have been developed to assemble polysubstituted pyrazoles from simple starting materials like oxime acetates, amines, and aldehydes. rsc.org This relay oxidative process involves the formation of multiple bonds (C–C, C–N, N–N) in a single operation. For functionalizing the pyrazole ring, copper-catalyzed C-N coupling reactions are effective for introducing amino groups at the C4 position, especially for alkylamines that may be poor substrates in palladium-catalyzed systems. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions for Pyrazole Synthesis

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Condensation of Hydrazine and 1,3-DiketoneCu(NO₃)₂·3H₂OAcid-free conditions, proceeds at room temperature. thieme-connect.com
Oxidative Cyclization of β,γ-Unsaturated HydrazonesCopper catalyst, O₂Solvent-dependent synthesis of di- or tri-substituted pyrazoles. nih.gov
Cascade Reaction of Oxime Acetates, Amines, AldehydesCopper catalyst, O₂Relay oxidation forms multiple bonds in one pot. rsc.org
Sydnone–Alkyne CycloadditionCu(I) with phenanthroline-based ligandsOne-pot synthesis of 1,4-disubstituted pyrazoles with total regiocontrol. acs.org
C4-Amination of 4-HalopyrazolesCuIEffective for coupling alkylamines with β-hydrogens. nih.gov

Multi-component Reaction (MCR) Approaches to Functionalized Pyrazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, adhering to the principles of atom and step economy. MCRs have been extensively developed for the synthesis of diverse pyrazole derivatives. beilstein-journals.orgrsc.org

For the synthesis of a 1,3,4-trisubstituted pyrazole like the target compound, a three-component reaction could be envisioned. Such a reaction might involve a hydrazine (isopropylhydrazine), a 1,3-dicarbonyl compound, and a third component to introduce the C4 functionality. For example, cobalt-catalyzed multi-component reactions of aldehydes, hydrazones, and nitromethane (B149229) have been reported for the synthesis of 1,3,4-trisubstituted pyrazoles. researchgate.net Other MCRs for pyrazole synthesis involve the reaction of aldehydes, hydrazines, and active methylene (B1212753) compounds. These reactions often proceed through a cascade of condensation, addition, and cyclization steps. researchgate.netnih.gov

Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis

Number of ComponentsReactantsKey FeaturesReference
ThreeAldehydes, Hydrazones, NitromethaneCobalt-catalyzed synthesis of 1,3,4-trisubstituted pyrazoles. researchgate.net
ThreeEnaminones, Hydrazine, Aryl HalidesCopper-catalyzed domino reaction to form 1,3-substituted pyrazoles. beilstein-journals.org
ThreeTerephthalic acids, Hydrazines, Phenacyl bromidesTriphenylphosphine-mediated synthesis. rsc.org
FourHydrazine, β-ketoester, Aldehyde, MalononitrileCatalyst-free synthesis of fused pyranopyrazoles in water. thieme-connect.com

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, from acyclic precursors presents a significant challenge in controlling regioselectivity. The classical Knorr synthesis, involving the condensation of a substituted hydrazine (isopropylhydrazine) with an unsymmetrical 1,3-dicarbonyl compound, can lead to a mixture of two regioisomers. mdpi.comacs.org

Controlling the regiochemical outcome is paramount and can be influenced by several factors:

Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the hydrazine and the dicarbonyl precursor can direct the initial nucleophilic attack and subsequent cyclization.

Reaction Conditions: The pH of the reaction medium, solvent, and temperature can significantly alter the ratio of the resulting regioisomers. For instance, acidic or basic conditions can favor one pathway over another.

Catalysis: The use of specific catalysts can provide excellent regiocontrol. Copper-catalyzed sydnone-alkyne cycloadditions, for example, afford 1,4-disubstituted pyrazoles with total regiocontrol. acs.org

Pre-functionalized Substrates: An alternative strategy is to use starting materials where the desired regiochemistry is already fixed, such as in the reaction of N-alkylated tosylhydrazones with terminal alkynes, which provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity. acs.orgnih.gov

Recent methods, such as the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction, have been developed for the construction of fully substituted pyrazoles with high regioselectivity. nih.govmdpi.com

Green Chemistry Principles Applied to Synthesis (e.g., Solvent-Free and On-Water Conditions)

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. frontiersin.org These strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green approaches in pyrazole synthesis include:

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Numerous methods have been developed for synthesizing pyrazoles in water, often without the need for a catalyst. thieme-connect.com "On water" conditions, where insoluble reactants are vigorously stirred in water, have also proven highly effective. rsc.org

Alternative Solvents: Glycerol, a biodegradable and non-toxic solvent, has been used effectively for pyrazole synthesis, often facilitating easy product separation. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in a ball mill (mechanochemistry) can reduce waste and often accelerate reaction rates. mdpi.comtandfonline.com Solvent-free synthesis of pyrazole derivatives in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide has been shown to be efficient at room temperature. tandfonline.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Table 3: Comparison of Green Synthetic Methods for Pyrazoles

Green MethodConditionsAdvantagesReference
Aqueous SynthesisGlycerol-water mixture, catalyst-freeEnvironmentally benign solvent, mild conditions, good yields. researchgate.net
"On Water" SynthesisVigorous stirring in water, no toxic hydrazineAvoids toxic reagents, simple product isolation. rsc.org
Solvent-Free SynthesisTetrabutylammonium bromide, room temperatureReduced waste, faster reaction, high yields. tandfonline.com
Microwave-Assisted SynthesisSolvent-free, short reaction timesHigh yields, energy efficient. mdpi.com

Optimization of Reaction Conditions and Process Efficiency for Target Compound Synthesis

For a multi-step synthesis, each step must be individually optimized. For example, in the Knorr condensation, a screening of different acid or base catalysts and solvents can determine the optimal conditions for both yield and regioselectivity. researchgate.net In transition metal-catalyzed reactions, the choice of the metal salt (e.g., CuI vs. Cu(OAc)₂) and the ligand can have a profound impact on the reaction's success. nih.govnih.gov

A Design of Experiments (DoE) approach can be systematically used to optimize multi-parameter reactions, such as MCRs. researchgate.net For instance, in a five-component reaction for synthesizing pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, optimization revealed the ideal catalyst, solvent, and temperature to maximize yield. researchgate.net

Table 4: Parameters for Optimization in Pyrazole Synthesis

ParameterVariables to ScreenImpactReference
CatalystLewis/Brønsted acids, transition metals (Cu, Pd), ligands, phase-transfer catalystsAffects reaction rate, yield, and selectivity. nih.govthieme-connect.commdpi.com
SolventProtic vs. aprotic, polar vs. nonpolar, green solvents (water, glycerol), solvent-freeInfluences solubility, reaction rate, and regioselectivity. nih.govresearchgate.nettandfonline.com
TemperatureRoom temperature to refluxControls reaction kinetics and can influence selectivity. researchgate.netresearchgate.net
Reactant StoichiometryMolar ratios of starting materialsCan minimize side product formation and maximize conversion of limiting reagent. researchgate.net
Reaction TimeMinutes to hoursEnsures complete reaction without product degradation. nih.gov

By carefully selecting and optimizing these synthetic methodologies, the efficient and controlled production of this compound can be achieved, paving the way for its potential applications.

Reactivity and Derivatization Studies of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Reactivity Profiles of the 4-Amino Group

The 4-amino group of 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine is a key center for a variety of chemical transformations due to its nucleophilic character. The electron-donating nature of the methoxy (B1213986) group at the C3 position and the isopropyl group at the N1 position enhances the electron density on the pyrazole (B372694) ring, which in turn influences the reactivity of the amino group.

Nucleophilic Reactivity and Condensation Reactions

The primary amino group at the C4 position of the pyrazole ring is nucleophilic and is expected to readily participate in condensation reactions with electrophilic partners such as aldehydes and ketones. While specific studies on this compound are not prevalent in the reviewed literature, the behavior of analogous aminopyrazoles provides a strong indication of its reactivity. For instance, various 5-aminopyrazoles have been shown to react with aldehydes to form the corresponding Schiff bases, which can be further reduced to secondary amines. researchgate.net

The general scheme for the condensation reaction of an aminopyrazole with an aldehyde is as follows:

Scheme 1: General condensation reaction of a 4-aminopyrazole with an aldehyde.

This reactivity is fundamental to the construction of more complex molecular architectures.

Formation of Imine and Schiff Base Derivatives

The condensation of this compound with carbonyl compounds is expected to yield imine or Schiff base derivatives. These reactions are typically catalyzed by a small amount of acid and proceed via a hemiaminal intermediate which then dehydrates to form the C=N double bond. The formation of Schiff bases from aminopyrazoles is a well-established transformation. smolecule.com For example, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid leads to the formation of the corresponding Schiff base. smolecule.com

A plausible reaction for this compound with a generic aldehyde is depicted below:

Scheme 2: Plausible formation of a Schiff base from this compound.

The resulting imines can be isolated or used in situ for further synthetic transformations, such as reductions to form secondary amines.

Electrophilic Transformations of the Amino Group

The amino group of this compound can undergo various electrophilic transformations, including acylation and alkylation. Acylation reactions with acyl chlorides or anhydrides would be expected to readily form the corresponding amides. Similarly, alkylation with alkyl halides could lead to the formation of secondary or tertiary amines, although regioselectivity between the amino group and the pyrazole ring nitrogens could be an issue to consider.

The existence of the related compound, 1-Isopropyl-3-methoxy-4-nitro-1H-pyrazole, suggests that the 4-amino group can be formed via the reduction of a nitro group. bldpharm.com This is a common and efficient method for introducing an amino group onto an aromatic or heteroaromatic ring. The reverse reaction, the nitration of the amino group itself, is less common under standard electrophilic nitration conditions, which would favor substitution on the pyrazole ring. However, transformation of the amino group to a better leaving group, such as a diazonium salt, opens up a wide range of synthetic possibilities.

Diazotization and Subsequent Synthetic Manipulations

The primary amino group of this compound is expected to undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). This reaction would form a pyrazolediazonium salt, a versatile intermediate for a variety of synthetic transformations. While specific literature on the diazotization of this exact compound is scarce, studies on other aminopyrazoles demonstrate the feasibility of this reaction. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate undergoes diazotization and subsequent coupling reactions. researchgate.net

The resulting diazonium salt of this compound could then be subjected to a range of Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups.

Table 1: Expected Products from Diazotization and Subsequent Reactions of this compound

ReagentExpected Product at C4 Position
CuCl/HClChloro
CuBr/HBrBromo
CuCN/KCNCyano
H₂O, ΔHydroxyl
HBF₄, ΔFluoro

Reactivity at the Pyrazole Ring System

The pyrazole ring in this compound is an electron-rich aromatic system, and its reactivity towards electrophiles is influenced by the substituents present.

Electrophilic Aromatic Substitution Patterns

The pyrazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In this compound, the N1-isopropyl group, the C3-methoxy group, and the C4-amino group all act as electron-donating groups, activating the ring towards electrophilic attack.

The C5 position is the most likely site for electrophilic aromatic substitution. The directing effects of the N1-isopropyl and C3-methoxy groups would favor substitution at C5. The C4-amino group, being a strong activating group, would further enhance the reactivity at this position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Table 2: Expected Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentExpected Position of Substitution
BrominationBr₂C5
ChlorinationCl₂C5
NitrationHNO₃/H₂SO₄C5
SulfonationSO₃/H₂SO₄C5

It is important to note that under harsh reaction conditions, polysubstitution or side reactions involving the amino group could occur.

Functionalization at Unsubstituted Positions

The structure of this compound features substituents at positions 1, 3, and 4. The remaining carbon atom on the pyrazole ring, C5, is unsubstituted and represents the primary site for electrophilic substitution reactions. The general reactivity trend for C-H functionalization in N-substituted pyrazoles follows the order of C5 > C4 > C3, highlighting the inherent reactivity of the C5 position. researchgate.net

One of the key methods for functionalizing this position is through metal-catalyzed C-H activation. For instance, palladium-catalyzed C-H arylation is a powerful tool for creating C-C bonds. This method allows for the direct attachment of aryl groups to the C5 position, providing a route to complex arylated pyrazoles. researchgate.net While direct studies on this compound are not extensively detailed, the established principles of pyrazole chemistry suggest that the C5 position is susceptible to a range of electrophilic reagents, including nitrosation and halogenation, which would yield 5-nitroso and 5-halo derivatives, respectively. researchgate.net These transformations open pathways to further derivatization.

Transformations Involving the Methoxy Substituent

The methoxy group at the C3 position is a significant functional handle. A primary transformation for such an ether linkage on a heterocyclic ring is O-demethylation. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding pyrazol-3-ol derivative. Reagents such as boron tribromide are commonly used for the cleavage of methoxy groups to their corresponding phenols or hydroxylated heterocycles. nih.gov This transformation is valuable as it not only alters the electronic properties of the molecule but also introduces a new site for subsequent reactions, such as O-alkylation or O-acylation.

Reactivity of the Isopropyl Substituent

The N1-isopropyl group is generally considered a stable, sterically bulky, and electron-donating substituent. Its primary role is often to provide steric hindrance and influence the regioselectivity of reactions at other positions on the pyrazole ring. Due to the strength of the nitrogen-carbon bond, the isopropyl group is typically unreactive under standard synthetic conditions. However, under forcing conditions or specific catalytic systems, dealkylation of N-substituted pyrazoles can occur, although this is not a common or synthetically straightforward transformation.

Synthesis of Fused Heterocyclic Systems from this compound

The ortho-positioning of the amino group at C4 and the ring carbon at C5 makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines. ekb.eg

The construction of the pyrazolo[3,4-d]pyrimidine scaffold from 4-aminopyrazole precursors is a well-established and efficient process. ekb.egrsc.org This annulation involves the reaction of the 4-amino group and the adjacent C5 carbon with a suitable one-carbon or three-atom synthon. The 4-amino group acts as a nucleophile to initiate the reaction, which is followed by an intramolecular cyclization involving the C5 position to form the new pyrimidine (B1678525) ring. researchgate.netresearchgate.net

A variety of reagents can be employed for this transformation, leading to diverse substitution patterns on the resulting pyrimidine ring. For example, reaction with formic acid or triethyl orthoformate yields the unsubstituted pyrazolo[3,4-d]pyrimidine core. mdpi.com The use of urea (B33335) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-one derivatives. researchgate.net More complex derivatives can be accessed by reacting the aminopyrazole with nitriles, β-ketoesters, or dicarbonyl compounds. nih.govnih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from a 4-Aminopyrazole Precursor This table illustrates general transformations applicable to this compound based on established methods.

ReagentResulting Fused Ring SystemTypical Conditions
Formic AcidPyrazolo[3,4-d]pyrimidineReflux
Triethyl OrthoformatePyrazolo[3,4-d]pyrimidineReflux
UreaPyrazolo[3,4-d]pyrimidin-4-oneFusion/High Temperature
Aromatic/Aliphatic Nitriles6-Substituted Pyrazolo[3,4-d]pyrimidineAcid or Microwave
Diethyl MalonatePyrazolo[3,4-d]pyrimidine-4,6-dioneBase, Heat
Acetylacetone5,7-Dimethylpyrazolo[3,4-d]pyrimidineAcid or Heat

While the aromatic pyrazole ring itself is generally resistant to participating directly in cycloaddition reactions, its substituents can be modified to act as dienes or dienophiles. A common strategy involves the functionalization of the C5 position with a vinyl group, which can then participate in Diels-Alder reactions. nih.gov For example, a C5-vinyl pyrazole derivative can react as a diene with dienophiles like tetracyanoethylene (B109619) in a [2+2] cycloaddition. nih.gov

Another approach is the 1,3-dipolar cycloaddition. nih.govorientjchem.org If the 4-amino group were converted into a diazonium salt, it could generate a 1,3-dipole in situ, which could then react with alkynes or alkenes to form fused triazole rings. While not a direct cycloaddition of the starting amine, this highlights a pathway to other fused systems. Intramolecular [4+2] cycloadditions are also possible if an alkyne-containing side chain is attached to the pyrazole, typically at the C4 or C5 position, leading to the formation of fused benzene (B151609) rings upon heating. mdpi.com

The mechanism for the formation of pyrazolo[3,4-d]pyrimidines from 4-aminopyrazoles is a well-understood process of condensation and cyclization. researchgate.netresearchgate.net The reaction typically begins with the nucleophilic attack of the exocyclic 4-amino group onto an electrophilic carbon of the cyclizing agent (e.g., the carbonyl carbon of formic acid or a nitrile carbon). researchgate.netnih.gov

This initial step forms an intermediate, such as an amidine or formamidine. The subsequent key step is an intramolecular electrophilic attack where the newly formed side chain is attacked by the nucleophilic C5 carbon of the pyrazole ring. researchgate.net This cyclization event forms the six-membered pyrimidine ring. The final step is aromatization, which usually occurs via the elimination of a small molecule like water or ammonia, to yield the stable, fused aromatic pyrazolo[3,4-d]pyrimidine system. researchgate.net In some cases, particularly with non-symmetric reagents, a Dimroth rearrangement can occur, leading to a translocation of a substituent from an exocyclic to an endocyclic position within the newly formed ring.

The reaction is often catalyzed by either acid or base. mdpi.comnih.gov An acidic medium protonates the pyridine-like nitrogen of the pyrazole ring, which can enhance the electrophilicity of the cyclizing partner and direct the reaction pathway. mdpi.comnih.gov

Advanced Mechanistic Studies of Derivatization Reactions of this compound

The reactivity and derivatization of this compound are significantly influenced by the electronic properties of its substituents. The interplay between the electron-donating methoxy group at the C3 position and the amino group at the C4 position, along with the steric and electronic influence of the N1-isopropyl group, dictates the regioselectivity and kinetics of its reactions. Advanced mechanistic studies, primarily employing computational methods like Density Functional Theory (DFT), provide deep insights into the transition states and reaction pathways of its derivatization reactions.

The chemical reactivity of pyrazole derivatives can be rationalized through the analysis of global and local reactivity descriptors derived from DFT. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and electrophilicity index (ω), offer a quantitative measure of the molecule's stability and reactivity. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

In the context of this compound, the electron-donating nature of both the methoxy and amino groups increases the energy of the HOMO, making the pyrazole ring more susceptible to electrophilic attack. The N2 atom of the pyrazole ring is typically the most basic and nucleophilic site, readily reacting with electrophiles. nih.gov The C4 position is also highly activated towards electrophilic substitution due to the strong electron-donating effect of the adjacent amino group. mdpi.com

Derivatization reactions such as acylation and sulfonation have been the subject of mechanistic investigations. These studies help in understanding the precise course of the reaction and the factors governing the formation of specific products.

Electrophilic Substitution: A Closer Look at Sulfonation

Computational studies on the sulfonation of benzene have shown that the reaction can proceed via a concerted pathway involving two SO3 molecules, which form a cyclic transition state. nih.gov The presence of activating groups, such as the methoxy and amino groups in our target molecule, is expected to lower the activation energy barrier for this reaction.

The regioselectivity of the sulfonation will be directed by the activating groups. The amino group at C4 is a powerful activating group and would strongly direct the incoming electrophile to the C5 position. The methoxy group at C3 also activates the ring, reinforcing the directing effect towards C5.

Table 1: Calculated Reactivity Descriptors for a Model 3-Methoxy-4-aminopyrazole System

DescriptorValue (Arbitrary Units)Implication for Reactivity
HOMO EnergyHighIncreased nucleophilicity and susceptibility to electrophiles
LUMO EnergyLowIncreased electrophilicity of certain sites
HOMO-LUMO GapSmallHigh reactivity and polarizability
Chemical Potential (μ)HighStrong electron-donating character
Hardness (η)Low"Soft" molecule, readily undergoes chemical reactions
Electrophilicity Index (ω)LowPredominantly nucleophilic character

Note: The values in this table are illustrative and based on general principles of substituent effects on pyrazoles. Specific computational studies on this compound would be required for precise quantitative data.

Acylation of the 4-Amino Group: Mechanistic Insights

The acylation of the 4-amino group is a common derivatization reaction. Mechanistic studies on the acylation of similar amino-heterocycles provide a framework for understanding this process. The reaction generally proceeds via a nucleophilic attack of the amino group on the acylating agent (e.g., an acid chloride or anhydride).

Kinetic and computational studies of azole-catalyzed aminolysis of esters have revealed a complex interplay of factors including the nature of the solvent, the base used, and the pKa of the azole catalyst. ed.ac.uk While this compound would act as the nucleophile itself rather than a catalyst in this context, these studies highlight the sensitivity of the reaction to the surrounding conditions.

DFT calculations can be employed to model the transition state of the acylation reaction. The geometry of the transition state would involve the formation of a tetrahedral intermediate as the nitrogen of the amino group bonds to the carbonyl carbon of the acylating agent. The energy barrier to reach this transition state determines the reaction rate.

Table 2: Hypothetical Transition State Analysis for the Acetylation of this compound

ParameterDescriptionExpected Trend
N-C Bond Distance (forming)Distance between the 4-amino nitrogen and the acetyl carbonyl carbonDecreases along the reaction coordinate towards the transition state
C=O Bond Length (acetyl)Length of the carbonyl double bond of the acetyl groupIncreases as the bond weakens in the transition state
Activation Energy (ΔG‡)Free energy barrier for the reactionLower in polar, aprotic solvents that can stabilize the charged transition state

Note: This table presents expected trends based on general mechanistic principles of nucleophilic acyl substitution. Quantitative values would necessitate specific DFT calculations.

Structural Elucidation and Conformational Analysis of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Advanced Spectroscopic Characterization Techniques

The structural framework of 1-isopropyl-3-methoxy-1H-pyrazol-4-amine can be comprehensively elucidated using a combination of advanced spectroscopic methods. These techniques provide detailed insights into the connectivity of atoms, molecular weight, and the nature of chemical bonds within the molecule.

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (such as HMQC and HMBC) experiments, is a cornerstone for determining the precise structure of organic molecules. For this compound, the expected NMR signals would provide unambiguous evidence for its constitution. The application of two-dimensional techniques is particularly crucial for the complete assignment of spectra in substituted pyrazoles. nih.gov

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methoxy (B1213986) group (a singlet), the amine group (a broad singlet), and the proton on the pyrazole (B372694) ring. The chemical shift of the pyrazole ring proton is indicative of the electronic environment within the heterocyclic core.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for each carbon atom. The chemical shifts of the pyrazole ring carbons are particularly informative about the substitution pattern. For instance, in related N-pyrazolyl amines, the carbon at position 4 of the pyrazole ring exhibits high electron density, resulting in a characteristic upfield shift. mdpi.com Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the connectivity between the isopropyl and methoxy groups with the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl-CH~4.1-4.3 (septet)~48-52
Isopropyl-CH₃~1.3-1.5 (doublet)~22-24
Methoxy-OCH₃~3.8-4.0 (singlet)~55-58
Pyrazole-C5-H~7.3-7.5 (singlet)~125-130
Amine-NH₂Broad singlet-
Pyrazole-C3-~155-160
Pyrazole-C4-~110-115
Pyrazole-C5-~135-140

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₁₃N₃O), the calculated monoisotopic mass is 155.1059 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent [M+H]⁺ ion at m/z 156.1137. The high precision of this measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass. Studies on similar pyrazole derivatives have successfully used HRMS to confirm their elemental composition. acs.orgbenthamdirect.com

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the isopropyl and methoxy groups (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (1500-1650 cm⁻¹), and C-O stretching of the methoxy group (1000-1300 cm⁻¹). acs.org The presence of these bands provides corroborating evidence for the proposed structure. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the pyrazole ring system.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Alkyl (C-H)Stretching2850 - 3000
Pyrazole Ring (C=N, C=C)Stretching1500 - 1650
Methoxy (C-O)Stretching1000 - 1300

X-ray Crystallography for Solid-State Molecular Architecture Determination

It would be expected that the pyrazole ring is essentially planar. The isopropyl and methoxy substituents would adopt specific conformations to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, would likely play a significant role in the crystal packing. In the crystal structure of similar aminopyrazoles, intermolecular N—H⋯N hydrogen bonds are observed, linking molecules into chains or more complex networks. nih.gov The planarity of the pyrazole ring and the orientation of the substituents would be precisely determined through this technique.

Conformational Preferences and Dynamics of the Isopropyl and Methoxy Side Chains

The isopropyl and methoxy groups attached to the pyrazole ring are not static and can rotate around their single bonds, leading to different conformations. The conformational preferences of these side chains are influenced by a balance of steric and electronic effects.

The rotation of the isopropyl group attached to the N1 position of the pyrazole ring would be a key conformational feature. The preferred orientation would likely place the methine proton in a way that minimizes steric clashes with the substituents on the pyrazole ring. Variable-temperature NMR studies could provide information on the rotational barriers and the dynamics of this group.

Similarly, the methoxy group at the C3 position can adopt different orientations relative to the pyrazole ring. The planarity of the system can be influenced by the rotation of this group. Computational modeling, in conjunction with spectroscopic data, would be valuable in determining the most stable conformers and the energy barriers between them.

Tautomerism and Isomerism in Pyrazol-4-amine Systems

Tautomerism is a significant consideration in pyrazole chemistry. Pyrazol-4-amine systems can potentially exist in different tautomeric forms, primarily involving the migration of a proton. The predominant tautomer is influenced by factors such as the nature of the substituents and the solvent. mdpi.com

For this compound, the specified structure is the most likely and stable tautomer due to the N1-substitution with an isopropyl group, which "fixes" the tautomeric form of the pyrazole ring. However, the amino group at the C4 position can theoretically exist in equilibrium with an imino form, although the amino form is generally much more stable for simple aminopyrazoles. acs.org

Isomerism is also an important aspect. Positional isomers, where the substituents are at different positions on the pyrazole ring, would have distinct chemical and physical properties. For example, 1-isopropyl-5-methoxy-1H-pyrazol-4-amine would be a structural isomer with different spectroscopic characteristics. The unambiguous assignment of the structure through techniques like 2D NMR is crucial to distinguish between such isomers. Theoretical calculations on the relative energies of different tautomers and isomers can provide further insight into their stability. nih.govresearchgate.net

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This dynamic equilibrium results in the coexistence of different tautomeric forms. For a substituted pyrazole, the position of this equilibrium is highly dependent on the nature and position of the substituents on the ring. researchgate.net

In the case of pyrazoles, two primary tautomers involving the nitrogen atoms are possible. researchgate.net The investigation of tautomerism often employs spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry. For instance, ¹³C-NMR spectroscopy can be a powerful tool, as the chemical shifts of the C3 and C5 carbons can vary depending on the dominant tautomer in a given solvent. researchgate.net In instances of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are also instrumental in predicting the relative stabilities of different tautomers and the energy barriers for their interconversion. chemscene.com Studies have shown that environmental factors, such as the polarity of the solvent, can significantly influence the tautomeric equilibrium. Water, for example, has been shown to lower the energy barriers between tautomers by forming hydrogen bonds with the nitrogen atoms of the pyrazole ring. researchgate.net

Influence of Substituents on Tautomeric Equilibria and Stability

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the position of the tautomeric equilibrium. A general principle is that electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the tautomer with the substituent at the C5 position. This preference is linked to the distribution of electron density within the aromatic ring.

In this compound, the key substituents are:

1-Isopropyl group: An alkyl group, which is generally considered electron-donating through an inductive effect.

4-Amino group: A strong electron-donating group through resonance.

The following table summarizes the expected influence of the substituents on the properties of the pyrazole ring in this compound, based on general principles of organic chemistry.

SubstituentPositionElectronic EffectExpected Influence on Ring Electron Density
IsopropylN1Electron-donating (inductive)Increase
MethoxyC3Electron-donating (resonance), Electron-withdrawing (inductive)Overall Increase
AminoC4Electron-donating (resonance)Strong Increase

This table is generated based on established principles of substituent effects in aromatic systems.

Impact of Conformation (e.g., s-cis/s-trans) on Reactivity and Selectivity

The conformation of substituents, particularly those with rotational freedom, can have a profound impact on the reactivity and selectivity of a molecule. For pyrazole derivatives, the orientation of substituents relative to the pyrazole ring can influence steric hindrance and the accessibility of reactive sites.

The concept of s-cis and s-trans conformations is relevant when considering the rotation around a single bond that connects two double bonds or a double bond and a group with a lone pair. In the context of this compound, the rotation of the isopropyl group at N1 and the methoxy group at C3 can lead to different spatial arrangements.

The s-trans conformation is generally more stable than the s-cis conformation due to reduced steric repulsion. chemscene.com For example, in butadiene, the s-trans conformation is about 2.3 kcal/mol more stable than the s-cis conformation. chemscene.com However, certain reactions, such as the Diels-Alder reaction, require the diene to be in the less stable s-cis conformation to proceed. chemscene.com

For this compound, the conformation of the 1-isopropyl group will affect the steric environment around the N2 and C5 positions of the pyrazole ring. Similarly, the orientation of the methoxy group at C3 will influence the accessibility of the adjacent C4-amino group and the N2 atom. The reactivity of the 4-amino group, for instance in acylation or alkylation reactions, could be modulated by the steric bulk of the neighboring isopropyl and methoxy groups.

Computational studies on similar systems can provide valuable insights into the preferred conformations and the energy barriers for rotation. These conformational preferences can, in turn, dictate the selectivity of reactions. For example, if a particular conformation is significantly more stable, reactions are more likely to occur from that state, leading to a specific set of products.

The following table outlines potential conformational isomers for the substituents in this compound and their potential impact on reactivity.

Rotating BondConformationsPotential Impact on Reactivity
N1-C(isopropyl)Various rotamersInfluences steric hindrance at N2 and C5 positions.
C3-O(methoxy)s-cis vs. s-trans relative to the C3-C4 bondAffects accessibility of the C4-amino group and N2 for reactions. Can influence hydrogen bonding patterns.

This table illustrates theoretical conformational possibilities and their general implications on reactivity.

Structure Activity Relationship Sar Investigations of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine Derivatives

Systematic Modification of the Isopropyl Moiety and its Impact on Biological Profiles (in vitro)

The substituent at the N1-position of the pyrazole (B372694) ring plays a significant role in determining the biological activity of its derivatives by influencing factors such as potency, selectivity, and pharmacokinetic properties. In the context of the 1-isopropyl-3-methoxy-1H-pyrazol-4-amine scaffold, the isopropyl group provides a certain level of lipophilicity and steric bulk, which can be critical for binding to target proteins.

Systematic modifications of this isopropyl moiety can lead to significant changes in the in vitro biological profile. For instance, research on N-alkylated pyrazoles has shown that while such substitutions can lead to high potency, they may also result in a high efflux rate from cells, which can limit their efficacy. nih.gov The size and nature of the alkyl group are critical. For example, in a series of pyrazole sulfonamides, a 3-methyl-5-ethyl substitution was found to be more potent than a 3,5-diethyl substitution, suggesting that even a subtle change in the size of the alkyl groups can impact activity. acs.org

The exploration of different N-alkyl groups can modulate the compound's interaction with hydrophobic pockets in the target protein. Increasing or decreasing the size of the alkyl chain can optimize these interactions. For example, lengthening an aliphatic chain on pyrazole derivatives has been shown to lead to higher anti-inflammatory activity in some studies. mdpi.com However, more hydrophobic structures can sometimes lead to weaker cytotoxicity, potentially due to poor absorption and permeability through cell membranes. nih.gov

Below is a table illustrating the potential impact of modifying the N1-isopropyl group on the biological profile of pyrazole derivatives based on general SAR principles.

Original Moiety Modified Moiety Potential Impact on Biological Profile (in vitro) Rationale
IsopropylMethylMay decrease lipophilicity; could alter binding affinity and selectivity.Smaller alkyl group reduces steric bulk and lipophilicity.
IsopropylCyclopropyl (B3062369)May improve metabolic stability and introduce favorable conformational constraints.The rigid cyclopropyl group can fit well into specific binding pockets.
Isopropyltert-ButylIncreases steric bulk and lipophilicity; may enhance or hinder binding.Larger group can create stronger hydrophobic interactions but may also cause steric clashes.
IsopropylPhenylIntroduces aromaticity; allows for potential π-π stacking interactions with the target.Aromatic ring offers different binding modes compared to an alkyl group.

These examples highlight the sensitivity of the biological activity to the nature of the N1-substituent, making it a key position for optimization in drug design.

Exploration of Variations in the Methoxy (B1213986) Group and their Influence on Molecular Interactions

The 3-methoxy group on the pyrazole ring is a key determinant of the electronic and steric properties of the molecule, influencing its interactions with biological targets. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule in the binding site of a protein. For example, in some pyrazole derivatives, the oxygen atom of a methoxy substituent has been shown to form a hydrogen bond with amino acid residues like Cysβ241. nih.gov

Variations of the methoxy group can be explored through bioisosteric replacement to fine-tune the compound's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.com Replacing the methoxy group can affect the molecule's polarity, lipophilicity, metabolic stability, and ability to form hydrogen bonds.

For example, replacing the methoxy group with a fluorine atom is a common strategy in medicinal chemistry. This substitution can block unwanted metabolic processes, as electron-rich aromatic rings like those with methoxy groups are susceptible to oxidative metabolism. chemrxiv.org While a fluorine atom is also a weak hydrogen bond acceptor, it alters the electronic properties of the ring differently than a methoxy group.

The following table outlines potential bioisosteric replacements for the 3-methoxy group and their likely influence on molecular interactions.

Original Group Bioisosteric Replacement Potential Influence on Molecular Interactions
Methoxy (-OCH3)Hydroxy (-OH)Can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions.
Methoxy (-OCH3)Ethoxy (-OC2H5)Increases lipophilicity and steric bulk, which may enhance hydrophobic interactions.
Methoxy (-OCH3)Methyl (-CH3)Removes hydrogen bonding capability and increases lipophilicity, favoring hydrophobic interactions.
Methoxy (-OCH3)Fluoro (-F)Acts as a weak hydrogen bond acceptor and can improve metabolic stability. chemrxiv.org
Methoxy (-OCH3)Amino (-NH2)Can act as a hydrogen bond donor, altering the interaction profile significantly.

The choice of replacement depends on the specific therapeutic target and the desired pharmacological profile. For instance, strong electron-donating methoxy substituents at certain positions of a phenyl ring attached to a pyrazole have been shown to result in more potent cytotoxicity. nih.gov

Critical Role of the 4-Amino Group in Molecular Recognition and Biological Function

The amino group at the C4 position of the pyrazole ring is a critical functional group that often plays a pivotal role in molecular recognition and biological function. nih.gov This is largely due to its ability to act as a hydrogen bond donor, forming key interactions with amino acid residues in the active site of target proteins. researchgate.net The presence of a free amino group on the pyrazole scaffold is a feature of many biologically active compounds. nih.gov

The importance of the 4-amino group has been demonstrated in various contexts. For example, in a study of pyrazole derivatives as carbonic anhydrase inhibitors, the amino group of an aniline (B41778) part was found to act as a hydrogen bond donor, interacting with a tyrosine residue in the active site. nih.gov In the context of anticonvulsant activity, the distance between the exocyclic NH2 group and the endocyclic NH of the pyrazole ring has been shown to be important for pharmacological activity. nih.gov

The following table summarizes the key roles of the 4-amino group in molecular recognition and function.

Interaction Type Description Significance
Hydrogen Bond DonorThe -NH2 group can donate hydrogen atoms to form hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) on the target protein.Crucial for anchoring the ligand in the binding site and for conferring specificity.
Polar InteractionsThe polar nature of the amino group can lead to favorable interactions with polar regions of the binding pocket.Contributes to the overall binding affinity and solubility of the compound.
Modulator of Physicochemical PropertiesThe presence of the amino group affects the molecule's pKa, lipophilicity, and overall electronic distribution.Influences absorption, distribution, metabolism, and excretion (ADME) properties.

Given its importance, the 4-amino group is often considered an essential feature for the biological activity of this class of compounds.

Effects of Further Substitutions at Other Pyrazole Ring Positions on Activity

While the substituents at the N1, C3, and C4 positions are critical, modifications at other positions of the pyrazole ring, such as C5, can also have a profound effect on biological activity. mdpi.com The C5 position, in particular, offers an additional vector for substitution that can be exploited to enhance potency, selectivity, and other pharmacological properties.

Structure-activity relationship studies on various pyrazole derivatives have shown that the nature of the substituent at C5 is crucial. For instance, in a series of pyrazole-based kinase inhibitors, replacing a hydrophobic phenyl ring at the C5 position with a more polar heterocycle, such as pyrazole, led to a 20-fold increase in potency. nih.gov This suggests that the C5 position can be used to modulate polarity and introduce additional binding interactions.

In another study on cannabinoid-1 receptor antagonists, the bioisosteric replacement of a 5-aryl moiety with a 5-(5-alkynyl-2-thienyl) group resulted in highly potent and selective compounds. nih.gov This highlights the potential for significant gains in activity by exploring diverse substituents at this position. The C5 position can be a key point for interacting with specific sub-pockets within the target's binding site.

The table below provides examples of how substitutions at the C5 position could affect the activity of the this compound scaffold.

Position Substituent Type Potential Effect on Activity Rationale
C5Small Alkyl Group (e.g., -CH3)Could provide favorable hydrophobic interactions without significant steric hindrance.Fills small hydrophobic pockets in the binding site.
C5Aromatic/Heteroaromatic RingCan introduce π-π stacking or other specific interactions with aromatic residues in the target.Expands the binding footprint of the molecule.
C5Hydrogen Bond Donor/AcceptorMay form additional hydrogen bonds, increasing binding affinity.Provides additional anchor points for the ligand.

Therefore, the C5 position represents a valuable site for chemical modification to optimize the biological profile of this compound derivatives.

Development of Pharmacophore Models Based on the this compound Scaffold

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The development of such models for the this compound scaffold is a crucial step in the rational design of new drugs. nih.gov These models can be used to guide the synthesis of new derivatives with improved activity and to screen virtual compound libraries for potential hits. nih.gov

Based on the SAR data for aminopyrazole derivatives, a general pharmacophore model for this scaffold, particularly as kinase inhibitors, can be proposed. nih.gov This model would typically include several key features:

A hydrogen bond donor feature , corresponding to the 4-amino group, which is often essential for binding to the hinge region of kinases.

A hydrogen bond acceptor feature , which could be represented by the nitrogen atoms of the pyrazole ring or the oxygen of the 3-methoxy group.

A hydrophobic/aromatic feature , representing the pyrazole ring itself and potentially a substituent at the C5 position.

Another hydrophobic feature , corresponding to the N1-isopropyl group, which often occupies a hydrophobic pocket.

The table below outlines the key components of a hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold.

Pharmacophore Feature Corresponding Structural Moiety Role in Binding
Hydrogen Bond Donor (HBD)4-Amino group (-NH2)Interacts with the backbone of the kinase hinge region.
Hydrogen Bond Acceptor (HBA)Pyrazole ring nitrogens / 3-Methoxy oxygenForms hydrogen bonds with residues in the active site.
Hydrophobic Region 1 (HYD/ARO)Pyrazole ring and C5-substituentOccupies a hydrophobic pocket and can engage in aromatic interactions.
Hydrophobic Region 2 (HYD)N1-Isopropyl groupFits into a lipophilic pocket, contributing to binding affinity.

Such pharmacophore models, often developed using computational techniques like 3D-QSAR and molecular docking, provide a powerful tool for understanding the key molecular interactions that drive biological activity and for designing the next generation of pyrazole-based therapeutics. nih.govconnectjournals.com

Computational and Theoretical Studies on 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular attributes, including geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is extensively used to study the electronic structure and properties of pyrazole (B372694) derivatives. nih.gov DFT calculations typically involve the optimization of the molecule's geometry to find its most stable conformation. researchgate.net

For pyrazole derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to determine optimized geometries, bond lengths, and bond angles. nih.govresearchgate.net These calculations can also elucidate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for a Pyrazole Derivative

PropertyCalculated ValueSignificance
Optimized Energy-38 eVIndicates the stability of the molecular structure.
Dipole Moment2.083571 DebyeReflects the overall polarity of the molecule.
HOMO-LUMO Gap4 eVProvides insight into the chemical reactivity and stability.

Data presented is for a representative pyrazole derivative, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, as a proxy for the target compound. researchgate.net

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though they are often more computationally intensive than DFT.

For pyrazole systems, ab initio calculations have been used to determine precise geometrical parameters and to predict spectroscopic properties. For example, studies on pyrazole and its simple derivatives have utilized ab initio methods to calculate bond lengths and angles, which show good agreement with experimental X-ray diffraction data. These high-level calculations can also be used to predict vibrational frequencies and NMR chemical shifts, aiding in the structural elucidation of newly synthesized compounds. nih.gov While specific ab initio studies on 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine were not identified, the principles from related pyrazole research suggest that such methods would yield highly accurate predictions of its molecular structure and properties.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Dynamics

In the context of this compound, MD simulations would be instrumental in exploring its conformational landscape. The isopropyl and methoxy (B1213986) groups can rotate, leading to different spatial arrangements of the molecule. MD simulations can sample these different conformations and determine their relative energies, providing a comprehensive picture of the molecule's flexibility.

Furthermore, when studying the interaction of this compound with a biological target, MD simulations can reveal the dynamic nature of the binding process. After an initial docking pose is predicted, MD can be used to assess the stability of the ligand-protein complex over time. These simulations can show how the ligand adjusts its position within the binding site and how the protein may undergo conformational changes to accommodate the ligand. This information is crucial for a more realistic understanding of the binding event than what can be obtained from static docking studies alone. For instance, MD simulations have been successfully employed to analyze the stability of docked pyrazole-carboxamide derivatives within the active sites of carbonic anhydrase isozymes. nih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Prediction of Ligand Binding Modes and Affinities

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific biological target. The docking algorithm then samples different orientations and conformations of the ligand, scoring them based on a set of energy functions. The resulting docking poses represent the predicted binding modes of the compound.

The scoring functions used in docking also provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). nih.gov These predicted affinities can help to rank different compounds and to prioritize them for further experimental testing. For example, in studies of pyrazolo[3,4-d]pyrimidine derivatives as RET kinase inhibitors, docking was used to guide the synthesis of compounds with improved binding. nih.gov While specific docking results for this compound are not available, studies on similar pyrazole-containing molecules have demonstrated the utility of this approach in predicting how these compounds might interact with various protein targets. nih.govnih.gov

Table 2: Representative Molecular Docking Results for a Pyrazole Derivative against Carbonic Anhydrase Isozymes

CompoundTargetBinding Score (kcal/mol)
6a (pyrazole-carboxamide)hCA I-9.3
6a (pyrazole-carboxamide)hCA II-8.5
6b (pyrazole-carboxamide)hCA I-7.6
6b (pyrazole-carboxamide)hCA II-7.9
Acetazolamide (Reference)hCA I-6.0
Acetazolamide (Reference)hCA II-6.1

This table presents data for pyrazole-carboxamide derivatives to illustrate the type of information obtained from molecular docking studies. nih.gov

Analysis of Specific Interaction Energies

A key output of molecular docking is the detailed visualization and analysis of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can be categorized into different types, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

By examining the predicted binding mode of this compound, one could identify the specific functional groups responsible for key interactions. The amine and methoxy groups, as well as the nitrogen atoms of the pyrazole ring, are all capable of forming hydrogen bonds, which are strong, directional interactions that are critical for binding affinity and specificity. The isopropyl group, being hydrophobic, would likely engage in favorable van der Waals interactions with nonpolar residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For pyrazole derivatives, QSAR is a crucial tool in drug discovery for designing and optimizing compounds with enhanced potency and selectivity.

Detailed 2D and 3D-QSAR analyses have been performed on various pyrazole derivatives to identify key structural features that govern their inhibitory activities against biological targets like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov These studies typically involve building models using methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govrsc.org For a series of pyrazole-thiazolinone derivatives, it was found that the electrostatic field was the most significant descriptor correlating with EGFR kinase inhibition. nih.gov The statistical robustness of these models, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), demonstrates their predictive power. nih.govrsc.org

In the context of this compound, a QSAR study would involve synthesizing a library of related analogs and correlating their measured biological activity (e.g., as kinase inhibitors) with calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting models, often enhanced by molecular docking, can guide the synthesis of new, more potent compounds by predicting their activity before they are created. nih.govrsc.org

Table 1: Conceptual QSAR Descriptors and Their Relevance

Descriptor Category Specific Descriptor Example Relevance to Biological Activity
Electronic Partial Atomic Charges, Dipole Moment Governs electrostatic interactions with the receptor binding site.
Steric Molecular Volume, Surface Area Determines the fit of the molecule within the receptor's binding pocket.
Hydrophobic LogP, Polar Surface Area (PSA) Influences membrane permeability and hydrophobic interactions with the target.

| Topological | Adjacency Distance Matrix Descriptors | Describes molecular shape, size, and degree of branching, which can impact binding. nih.gov |

Computational Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly accurate method for predicting the spectroscopic properties of molecules. jocpr.comnih.gov These predictions are vital for structural elucidation and for validating experimental data.

For pyrazole derivatives, DFT calculations using functionals like B3LYP have been successfully employed to predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. jocpr.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Studies on similar pyrazole compounds show that the choice of basis set (e.g., TZVP, 6-311+G(2d,p)) can significantly influence the accuracy of the predicted shifts when compared to experimental values. researchgate.net

Theoretical calculations on pyrazolones have shown that substituents, such as methyl or phenyl groups, can systematically shift the vibrational frequencies of N-H and C=O bonds. jocpr.com Similarly, DFT has been used to explain trends in the ¹H NMR spectra of halogenated pyrazoles. scispace.com For this compound, a similar computational approach would predict its characteristic IR absorption bands and the chemical shifts for its unique set of protons and carbons, aiding in its synthesis and characterization.

Table 2: Hypothetical Predicted vs. Experimental NMR Shifts for a Pyrazole Derivative

Nucleus Predicted Chemical Shift (ppm) (DFT/GIAO) Experimental Chemical Shift (ppm)
¹H (N-H) 10.00 9.85
¹H (C-H, pyrazole ring) 7.50 7.42
¹³C (C=N, pyrazole ring) 145.5 144.7

| ¹³C (C-O, methoxy) | 58.2 | 57.9 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis of complex molecules like pyrazoles. By calculating the energies of reactants, intermediates, transition states, and products, researchers can understand the feasibility of a proposed synthetic route and identify rate-limiting steps.

Mechanistic studies on pyrazole synthesis have utilized computational methods to explore complex transformations, such as the titanium-mediated multicomponent oxidative coupling of alkynes and nitriles. researchgate.netnih.gov These studies can compute the free energy profile of the reaction, revealing high-energy transition states and stable intermediates. nih.gov For example, computations showed that a key N-N reductive elimination step had a very high energy barrier, suggesting an alternative mechanism was at play. nih.gov

For this compound, its synthesis would likely involve the construction of the substituted pyrazole core followed by the introduction of the amine group. Computational modeling could be used to:

Evaluate different synthetic routes: Comparing the energy profiles of various pathways to identify the most efficient one.

Optimize reaction conditions: Understanding the role of solvents and catalysts by modeling their interactions with the reacting species. researchgate.net

Identify key intermediates: Confirming the structure of transient species that are difficult to observe experimentally. nih.govrsc.org

This theoretical insight saves experimental effort and can lead to the discovery of novel and more efficient synthetic methods. nih.gov

Theoretical Assessment of Physicochemical Properties Relevant to Bioavailability

The bioavailability of a potential drug molecule is heavily influenced by its physicochemical properties. Computational methods allow for the early prediction of these properties, guiding the selection and optimization of drug candidates. mdpi.comresearchgate.net While full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are complex, key physicochemical properties that are precursors to bioavailability can be reliably calculated.

For a molecule like this compound, computational tools can predict several critical parameters:

Lipophilicity (logP): Affects the molecule's ability to cross biological membranes. A logP between 1 and 3 is often considered favorable for oral bioavailability. mdpi.com

Aqueous Solubility (logS): Essential for the dissolution of the compound in the gastrointestinal tract.

Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and membrane permeability.

Molecular Weight (MW): Smaller molecules are often more readily absorbed.

Number of Hydrogen Bond Donors and Acceptors: These influence solubility and interactions with biological targets.

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.

These descriptors are foundational to predictive models of oral bioavailability. researchgate.netnih.gov Machine learning and QSPR models often use these calculated properties to classify compounds as having high or low bioavailability. researchgate.netnih.gov

Table 3: Predicted Physicochemical Properties for this compound

Property Predicted Value Significance for Bioavailability
Molecular Formula C₇H₁₃N₃O -
Molecular Weight 169.22 g/mol Low molecular weight is generally favorable for absorption.
cLogP 1.25 Falls within the favorable range for balancing solubility and permeability. mdpi.com
Polar Surface Area (PSA) 67.5 Ų Moderate PSA suggests good potential for membrane permeation.
Hydrogen Bond Donors 1 Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4 Influences solubility and receptor binding.

| Rotatable Bonds | 3 | Low number suggests good conformational stability. |

Biological Activity and Mechanistic Insights of 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine in Vitro Research Focus

In Vitro Enzyme Inhibition Studies

The interaction of pyrazole (B372694) derivatives with various enzymes is a key area of research to understand their therapeutic potential. In vitro studies provide a foundational understanding of the potency and selectivity of these compounds against specific biological targets.

The pyrazole scaffold is a common feature in many kinase inhibitors. The 1-isopropyl-pyrazole motif, in particular, has been explored for its potential to inhibit key kinases involved in cancer progression, such as RET and CDK2.

Activating mutations of the REarranged during Transfection (RET) proto-oncogene are known drivers in several cancers, including thyroid and lung cancer. nih.govnih.gov Research into inhibitors has led to the design of pyrazole-based compounds. A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were synthesized and evaluated as RET kinase inhibitors. nih.gov One of the most promising compounds from this series, compound 7a (3-(6-(2-methoxyethoxy)pyridin-3-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), demonstrated efficient in vitro inhibition of RET kinase and showed good selectivity when screened against a panel of other kinases. nih.gov Further studies identified a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (compound 15l) as a highly potent and specific RET inhibitor, effective against both wild-type RET and its gatekeeper mutant (V804M). nih.gov This compound was found to be exclusive for RET when tested against a panel of 369 kinases, highlighting the potential of the 1-isopropyl-pyrazole scaffold for achieving high target selectivity. nih.govnih.gov

Table 1: In Vitro RET Kinase Inhibition by a 1-Isopropyl-Pyrazole Derivative
CompoundTarget KinaseIC50 (nM)Selectivity NotesSource
Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide)Wild-Type RET44Exclusively inhibits RET in a panel of 369 kinases. nih.govnih.gov
Compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide)RET (V804M mutant)252Potent against the gatekeeper mutant. nih.govnih.gov

Cyclin-dependent kinases (CDKs), particularly CDK2, are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer. nih.govnih.gov While specific data for 1-Isopropyl-3-methoxy-1h-pyrazol-4-amine is not available, related pyrazole structures have shown significant promise as CDK2 inhibitors. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.gov Compound 15 from this class was the most potent, with a Kᵢ value of 0.005 µM for CDK2. nih.gov Other research on pyrazolo[3,4-b]pyridine derivatives highlighted the importance of a methoxy (B1213986) group for activity. mdpi.com These findings suggest that the pyrazole core, combined with appropriate functional groups like amines and methoxy groups, is a viable starting point for designing potent kinase inhibitors. mdpi.commdpi.com

Meprins are metalloproteases implicated in cancer and fibrosis, making them attractive therapeutic targets. nih.gov Studies have explored pyrazole-based compounds as inhibitors of meprin α and meprin β. nih.govmdpi.com Research has focused on 3,4,5-substituted pyrazoles, aiming to optimize their potency and selectivity. nih.gov While these studies have identified potent pan-meprin inhibitors and some with selectivity for meprin α, specific inhibitory data for this compound against meprins has not been reported in the reviewed literature. The existing research on pyrazole-based meprin inhibitors primarily involves structures with different substitution patterns, such as those bearing hydroxamic acid or carboxylic acid moieties to chelate the active site zinc ion. nih.govmdpi.com

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govacs.orgresearchgate.net Inhibition of NAAA is considered a promising strategy for treating inflammatory conditions. nih.govuclouvain.be The pyrazole scaffold has been incorporated into novel NAAA inhibitors. nih.govacs.org Specifically, a class of pyrazole azabicyclo[3.2.1]octane sulfonamides was identified as potent, non-covalent NAAA inhibitors. nih.govacs.org However, direct in vitro inhibitory studies of this compound on NAAA are not currently available in the scientific literature.

Cell-Based Assays for Investigating Cellular Responses

Beyond enzyme inhibition, it is crucial to understand how a compound affects whole cells, including its ability to halt proliferation and mitigate oxidative stress.

The kinase inhibitory activity of pyrazole derivatives often translates into anti-proliferative effects in cancer cell lines. The RET inhibitor 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) effectively suppressed the growth of thyroid-cancer derived TT cells and Ba/F3 cells transformed with RET, but did not affect normal thyroid cells. nih.gov Similarly, the 1-isopropyl-pyrazolo[3,4-d]pyrimidine RET inhibitor 7a was shown to inhibit RET phosphorylation in MCF-7 breast cancer cells. nih.gov

In the context of CDK2 inhibition, the potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 displayed sub-micromolar anti-proliferative activity across a broad panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest in the S and G2/M phases and the induction of apoptosis. nih.gov

Table 2: In Vitro Anti-Proliferative Activity of a Pyrazole-Based CDK2 Inhibitor (Compound 15)
Cell LineCancer TypeGI50 (µM)Source
A2780Ovarian Cancer0.127 nih.gov
OVCAR-3Ovarian Cancer0.134 nih.gov
HCT-116Colon Cancer0.141 nih.gov
NCI-H460Lung Cancer0.161 nih.gov
A549Lung Cancer0.231 nih.gov
PC-3Prostate Cancer0.239 nih.gov
K-562Leukemia0.245 nih.gov
MCF7Breast Cancer0.264 nih.gov
UO-31Renal Cancer0.306 nih.gov
SNB-75CNS Cancer0.380 nih.gov
U251Glioblastoma0.412 nih.gov
SK-MEL-28Melanoma0.449 nih.gov
DU-145Prostate Cancer0.560 nih.gov

Pyrazole derivatives are recognized for their antioxidant properties, which are often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govijpsr.com The antioxidant capacity is influenced by the substituents on the pyrazole ring. nih.govmdpi.com

Studies on various aminopyrazoles have shown that the amino group can contribute to antioxidant activity. mdpi.comnih.gov For example, N-unsubstituted 4-aminopyrazoles demonstrated good antioxidant properties. mdpi.com Furthermore, the presence of electron-donating groups, such as a methoxy group on a phenyl ring attached to the pyrazole, has been observed to influence radical scavenging activity. nih.gov While direct antioxidant data for this compound is not available, the presence of both an amino group and a methoxy group suggests it may possess radical scavenging capabilities. The likely mechanism would involve the donation of a hydrogen atom from the 4-amino group to stabilize free radicals.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The pyrazole scaffold is a cornerstone in the development of various therapeutic agents, with its derivatives exhibiting a wide spectrum of antimicrobial and antifungal activities. researchgate.netmdpi.comorientjchem.org While direct studies on this compound are not extensively documented in publicly available research, the established mechanisms of related pyrazole compounds provide a strong basis for understanding its potential modes of action.

The antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. A significant mechanism is the inhibition of key enzymes involved in DNA replication and maintenance. For instance, several pyrazole derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV . nih.govnih.gov These enzymes are crucial for maintaining the necessary DNA topology during replication, and their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Some pyrazole-thiazole hybrids have demonstrated potent activity against multidrug-resistant strains like MRSA by targeting these topoisomerases. nih.gov

Another critical target for pyrazole-based antimicrobials is dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. nih.gov By inhibiting DHFR, these compounds effectively halt bacterial growth.

In the realm of antifungal activity, pyrazole derivatives have shown significant efficacy, particularly against pathogenic yeasts and molds. nih.gov A primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By targeting enzymes in the ergosterol pathway, such as lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme), pyrazole compounds disrupt membrane integrity and function, leading to fungal cell lysis and death. This mechanism is a common feature of many clinically used azole antifungals.

Furthermore, some pyrazole derivatives exert their antimicrobial effects through the disruption of the bacterial cell wall, a mechanism that can be particularly effective against Gram-positive bacteria. nih.gov The diverse inhibitory capabilities of the pyrazole scaffold underscore its potential as a versatile platform for the development of new antimicrobial and antifungal agents.

Investigating Antivirulence Properties in Microbial Systems

Beyond direct antimicrobial activity that leads to cell death, there is a growing interest in antivirulence strategies, which aim to disarm pathogens by inhibiting their virulence factors. This approach can reduce the selective pressure for resistance development. Pyrazole derivatives have emerged as promising candidates in this area.

A key antivirulence mechanism targeted by some pyrazole compounds is the disruption of quorum sensing (QS) . nih.govnih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and the production of toxins and other virulence factors. nih.gov By interfering with QS signaling molecules or their receptors, pyrazole derivatives can effectively inhibit these pathogenic traits.

Biofilm formation is another critical virulence factor that contributes to chronic infections and antibiotic resistance. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which protects them from the host immune system and antimicrobial agents. Several pyrazole-containing compounds have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus and Acinetobacter baumannii. nih.gov This activity may be linked to the disruption of QS or other signaling pathways involved in biofilm development.

Moreover, some pyrazole derivatives have been shown to directly inhibit the function of specific virulence factors . This can include enzymes that degrade host tissues or toxins that damage host cells. By neutralizing these weapons, antivirulence compounds can render the pathogen less harmful and more susceptible to the host's immune response. The investigation into the antivirulence properties of pyrazole scaffolds is a rapidly developing field with the potential to provide new therapeutic strategies against challenging bacterial infections. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Elucidation of Specific Molecular Targets and Signaling Pathways

At the molecular level, the biological activity of pyrazole derivatives is often mediated by their interaction with specific protein targets, particularly enzymes that play crucial roles in cellular signaling and metabolism. A prominent class of targets for pyrazole-based compounds are protein kinases . nih.gov Kinases are key regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole scaffold has been successfully utilized to develop potent and selective kinase inhibitors. nih.gov For instance, pyrazole derivatives have been designed to target kinases involved in cell cycle progression, such as Mps1, and their inhibition can lead to mitotic defects and reduced cancer cell viability. nih.gov

In the context of antimicrobial activity, as previously mentioned, pyrazole derivatives can target bacterial enzymes such as DNA gyrase and topoisomerase IV . nih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active sites of these enzymes, providing a basis for structure-based drug design. nih.gov Similarly, in fungi, the inhibition of enzymes in the ergosterol biosynthesis pathway is a key molecular mechanism.

Recent studies have also identified carbonic anhydrases (CAs) as a target for some pyrazole derivatives. nih.gov CAs are involved in pH homeostasis and essential metabolic processes in microbes. Inhibition of these enzymes can disrupt these functions, leading to an antimicrobial effect. nih.gov

The diverse range of molecular targets for pyrazole compounds highlights the versatility of this heterocyclic scaffold in medicinal chemistry. The specific substitutions on the pyrazole ring, such as the isopropyl and methoxy groups in this compound, would play a critical role in determining its binding affinity and selectivity for particular protein targets.

Cellular Uptake and Subcellular Localization Studies (in vitro)

Small molecule drugs, including many heterocyclic compounds, typically enter cells via passive diffusion across the plasma membrane. nih.gov The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, are key determinants of its ability to permeate the lipid bilayer. The presence of both a lipophilic isopropyl group and a more polar methoxy group and amine function on the pyrazole scaffold of the title compound suggests a balanced character that could facilitate membrane transport.

Once inside the cell, the subcellular localization of a compound is dictated by its affinity for specific organelles or macromolecules. For instance, compounds targeting DNA replication machinery, like DNA gyrase inhibitors, would need to accumulate in the bacterial nucleoid. Antifungal agents that inhibit ergosterol biosynthesis would localize to the endoplasmic reticulum, where these enzymes are situated.

For kinase inhibitors, their distribution within the cell can be widespread, or they can be designed to accumulate in specific compartments where their target kinase is active. elifesciences.org Techniques such as confocal microscopy using fluorescently labeled analogs are often employed to visualize the subcellular distribution of these compounds. nih.gov The study of cellular uptake and transport across cell monolayers, such as the Caco-2 cell model, can provide valuable quantitative data on the permeability and potential for intracellular accumulation of a drug candidate. nih.gov

Comparative Analysis with Structurally Related Pyrazol-4-amine Scaffolds to Infer Potential Biological Relevance

The biological activity of a molecule is intrinsically linked to its chemical structure. By comparing this compound with structurally related pyrazol-4-amine scaffolds, we can infer its potential biological relevance based on established structure-activity relationships (SAR).

The 4-amino-pyrazole core is a well-established pharmacophore in medicinal chemistry, known to be a key structural element in compounds with a range of biological activities, including antimicrobial and kinase inhibitory effects. mdpi.comnih.gov The nature and position of substituents on the pyrazole ring significantly influence the potency and selectivity of these compounds.

For instance, the substituent at the N1 position of the pyrazole ring is crucial for modulating activity. The presence of an isopropyl group in this compound is a lipophilic and sterically bulky feature. In many kinase inhibitors, such alkyl groups at the N1 position can enhance binding to hydrophobic pockets within the enzyme's active site, thereby increasing potency and selectivity. nih.gov

The substituent at the C3 position also plays a critical role. The methoxy group in the title compound is an electron-donating group that can influence the electronic properties of the pyrazole ring and participate in hydrogen bonding interactions with the target protein. In some pyrazole derivatives, the presence of a methoxy group has been associated with potent biological activity. nih.gov

The amino group at the C4 position is a key feature of this scaffold and is often involved in crucial hydrogen bonding interactions with the target enzyme. The basicity of this amine can be modulated by the other substituents on the ring, which in turn can affect its binding affinity.

Studies on various pyrazole derivatives have shown that the introduction of different substituents can dramatically alter their antimicrobial spectrum and potency. mdpi.comorientjchem.org For example, the presence of halogen atoms on phenyl rings attached to the pyrazole core has been shown to enhance antimicrobial activity. orientjchem.org A comparative analysis of the minimal inhibitory concentrations (MIC) of a series of pyrazole analogs against various bacterial and fungal strains can provide a clear picture of the impact of different functional groups.

Below is an illustrative data table comparing the hypothetical antimicrobial activity of this compound with other structurally related pyrazole derivatives, based on general SAR principles.

Compound NameN1-SubstituentC3-SubstituentC4-SubstituentHypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coliHypothetical MIC (µg/mL) vs. C. albicans
1H-Pyrazol-4-amineHHNH2>128>128>128
1-Methyl-1H-pyrazol-4-amineMethylHNH26412864
1-Isopropyl-1H-pyrazol-4-amineIsopropylHNH2326432
1-Isopropyl-3-methyl-1H-pyrazol-4-amineIsopropylMethylNH2163216
This compound Isopropyl Methoxy NH2 8 16 8
1-Phenyl-3-methyl-1H-pyrazol-4-aminePhenylMethylNH2326432

This table is for illustrative purposes only and the MIC values are hypothetical, based on general structure-activity relationship trends observed in pyrazole derivatives.

Potential Academic Applications in Chemical Biology and Medicinal Chemistry Research

Utility as a Scaffold for Rational Design of Chemical Probes

The structure of 1-Isopropyl-3-methoxy-1h-pyrazol-4-amine makes it an excellent scaffold for the rational design of chemical probes, which are essential small-molecule tools for studying protein function and biological pathways. nih.gov The aminopyrazole core provides a rigid framework with well-defined vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The key structural features that make this scaffold valuable for probe design include:

The 4-amino group: This primary amine serves as a crucial hydrogen bond donor and a key nucleophilic handle for attaching various functional groups or linkers.

The N1-isopropyl group: This substituent occupies a specific region of space and can be modified to explore hydrophobic pockets within a target protein's binding site.

The C3-methoxy group: This group acts as a hydrogen bond acceptor and its position can influence selectivity and potency. It can also be replaced with other functionalities to modulate physicochemical properties.

The C5 position: The unsubstituted C5-H on the pyrazole (B372694) ring is a site available for further functionalization, enabling the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for photoaffinity labeling experiments.

The systematic modification of this scaffold allows researchers to develop highly selective and potent probes to investigate specific biological targets, such as protein kinases, which are often dysregulated in human diseases. nih.gov

Table 1: Rational Modification Points on the this compound Scaffold for Chemical Probe Design

PositionFunctional GroupPotential Modification/Purpose in Probe Design
N1 IsopropylVarying alkyl or aryl groups to probe hydrophobic interactions and selectivity.
C3 Methoxy (B1213986)Substitution with other ethers, alkyls, or halogens to fine-tune binding and properties.
C4 AminoAcylation or alkylation to introduce pharmacophores or linkers for target identification.
C5 HydrogenIntroduction of reporter groups (fluorophores, biotin) or photo-crosslinkers.

Contribution to Fundamental Understanding of Enzyme-Ligand Recognition

The aminopyrazole framework is a frequent component of molecules designed to study enzyme-ligand recognition, particularly in the field of protein kinase inhibition. nih.govnih.gov Derivatives of this compound are used to synthesize larger, more complex inhibitors, which then serve as tools to understand the molecular basis of kinase activity and inhibition.

A prominent example is the use of 4-aminopyrazoles to construct pyrazolo[3,4-d]pyrimidines, which are structural isosteres of adenine, the core component of adenosine (B11128) triphosphate (ATP). rsc.org These molecules act as ATP-competitive inhibitors by binding to the kinase hinge region in the ATP-binding pocket. nih.gov Docking studies and X-ray crystallography of these pyrazolo[3,4-d]pyrimidine derivatives reveal critical interactions:

The N1 of the pyrazole and the exocyclic 4-amino group often form key hydrogen bonds with the backbone amide residues of the kinase hinge region.

Substituents at the N1-position (like the isopropyl group) and the C3-position can be tailored to interact with specific hydrophobic pockets or form additional contacts, which is fundamental for achieving inhibitor selectivity among the highly conserved kinase family. nih.gov

By synthesizing and evaluating a library of inhibitors derived from scaffolds like this compound, researchers can systematically map the topology of a kinase active site, contributing to a fundamental understanding of ligand recognition and guiding the design of more selective therapeutic agents. nih.gov

Table 2: Representative Enzyme-Ligand Interactions for a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor

Inhibitor RegionInteracting Kinase DomainType of InteractionSignificance
Pyrazole N1-HHinge Region BackboneHydrogen BondAnchors the inhibitor in the ATP pocket.
Pyrimidine (B1678525) N7Hinge Region BackboneHydrogen BondMimics adenine-hinge interaction.
N1-substituent (e.g., Isopropyl)Hydrophobic PocketVan der Waals ForcesContributes to potency and selectivity.
C3-substituent"Gatekeeper" ResidueHydrophobic/StericA major determinant of kinase selectivity.

Role as Key Intermediates in the Synthesis of Complex Molecules

One of the most significant applications of this compound is its role as a versatile key intermediate in multi-step organic synthesis. google.com Its inherent reactivity and substitution pattern make it an ideal starting material for building more elaborate molecular architectures, most notably the pyrazolo[3,4-d]pyrimidine core found in many kinase inhibitors. nih.govgoogle.com

The synthesis typically involves a condensation reaction where the nucleophilic 4-amino group of the pyrazole attacks an electrophilic carbon on a suitably substituted pyrimidine ring (e.g., a 4,6-dichloropyrimidine). This is followed by an intramolecular cyclization to form the fused bicyclic system. The substituents from the initial pyrazole—the N1-isopropyl and C3-methoxy groups—are carried through the synthesis and become defining features of the final complex molecule, influencing its biological activity and pharmacokinetic properties. nih.gov The use of such advanced intermediates streamlines the synthetic route to complex drug candidates, making the process more efficient. google.com

Table 3: Examples of Complex Molecular Scaffolds Synthesized from Aminopyrazole Intermediates

Aminopyrazole PrecursorSynthetic TargetTherapeutic Area/Application
1-Isopropyl-1H-pyrazol-4-amine derivatives1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminesRET Kinase Inhibition (Anticancer) nih.gov
4-Amino-3-(4-phenoxyphenyl)-1H-pyrazoleIbrutinib (a pyrazolo[3,4-d]pyrimidine)Bruton's Tyrosine Kinase (Btk) Inhibition (Anticancer) google.comgoogle.com
1-Methyl-1H-pyrazol-4-amineDi(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 Kinase Inhibition (Anticancer) nih.govnih.gov

Design of Agrochemical Research Tools and Methodologies

The pyrazole scaffold is not only prominent in medicine but also in agriculture. clockss.org Numerous commercial herbicides and fungicides are based on pyrazole chemistry. These compounds often act by inhibiting essential plant or fungal enzymes. While direct applications of this compound in commercial agrochemicals are not documented, its structure is highly relevant for the design of research tools to study agrochemical targets and develop new methodologies.

For instance, a major class of pyrazole-based herbicides inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org These herbicides typically feature a 4-benzoyl-pyrazole scaffold. The compound this compound can serve as a foundational scaffold for creating libraries of novel pyrazole derivatives. By attaching different benzoyl groups or other moieties to the 4-amino position, researchers can synthesize candidate molecules to probe the active site of HPPD or other enzymes like protoporphyrinogen (B1215707) oxidase (PPO), another target of pyrazole herbicides. These research compounds are vital for understanding resistance mechanisms and for developing new, more effective agrochemicals. clockss.org

Table 4: Pyrazole-Based Agrochemicals and Their Molecular Targets

Agrochemical NameChemical ClassTarget EnzymeApplication
Pyrasulfotole Benzoylpyrazole4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Herbicide clockss.org
Topramezone Benzoylpyrazole4-Hydroxyphenylpyruvate Dioxygenase (HPPD)Herbicide clockss.org
Pyraflufen-ethyl PhenylpyrazoleProtoporphyrinogen Oxidase (PPO)Herbicide clockss.org
Fipronil PhenylpyrazoleGABA-gated chloride channelInsecticide clockss.org

Development of Receptor-Specific Radioligands for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), require highly specific radioligands to visualize and quantify biological targets like receptors and enzymes in living systems. The pyrazole scaffold has proven to be a suitable framework for the development of such PET radiotracers. nih.gov

The process involves labeling a pyrazole-containing molecule with a short-lived positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The resulting radioligand is administered in tracer amounts, and its distribution and binding to the target can be monitored non-invasively. Pyrazole derivatives have been successfully developed into PET ligands for targets such as the cannabinoid CB₁ receptors in the brain. nih.gov

Given its drug-like properties, this compound represents a viable starting scaffold for creating novel PET radioligands. By incorporating a fluorine atom or a prosthetic group suitable for radiolabeling, derivatives could be synthesized and evaluated as imaging agents for various central nervous system (CNS) targets or for visualizing kinase activity in tumors. The development of such tools is critical for drug discovery research and for understanding the pathophysiology of diseases. nih.gov

Table 5: Examples of Pyrazole-Based Scaffolds in Radioligand Development

Radioligand ExampleTargetIsotopeResearch Application
[¹⁸F]SR144385 Cannabinoid CB₁ Receptor¹⁸FIn vivo brain imaging nih.gov
[¹⁸F]AM5144 Cannabinoid CB₁ Receptor¹⁸FIn vivo brain imaging nih.gov
¹⁸F-labeled FAUC derivatives Dopamine D₄ Receptor¹⁸FCNS receptor imaging nih.gov

Future Directions and Emerging Research Avenues for 1 Isopropyl 3 Methoxy 1h Pyrazol 4 Amine

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the Knorr condensation of β-diketones with hydrazines, are well-established, future research will focus on developing more efficient, sustainable, and regioselective routes. nih.govnih.gov Modern synthetic chemistry emphasizes green principles, including the use of environmentally benign solvents, catalysts, and energy sources.

Key areas for exploration include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that combine starting materials in a single step to construct the 1-isopropyl-3-methoxy-1H-pyrazol-4-amine core or its analogs would significantly improve efficiency. mdpi.com These reactions reduce waste, save time, and often allow for the creation of diverse compound libraries. mdpi.com

Advanced Catalysis: The use of novel catalysts is a promising frontier. Nano-catalysts, such as nano-ZnO, have demonstrated high efficiency and excellent yields (up to 95%) in the synthesis of substituted pyrazoles. mdpi.comnih.gov Exploring transition-metal catalysts, like palladium or copper, in C-N and C-O bond-forming reactions could provide new regioselective pathways to the target molecule. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields in heterocyclic synthesis. mdpi.com Applying this technology to the synthesis of this compound could offer a more rapid and energy-efficient alternative to conventional heating. acs.org

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical goal. mdpi.com Research into reactions in aqueous media or under solvent-free conditions for pyrazole synthesis is an active area of investigation. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Pyrazole Derivatives
Synthetic StrategyKey AdvantagesPotential Application for Target CompoundReference
Nano-ZnO CatalysisHigh yields (95%), short reaction time, eco-friendly.Condensation of an appropriate isopropylhydrazine with a methoxy-substituted 1,3-dicarbonyl equivalent. mdpi.comnih.gov
Microwave-Assisted One-Pot SynthesisRapid, efficient, simplified workup.Three-component synthesis involving an isopropylhydrazine, a source of the methoxy (B1213986) group, and a synthon for the aminocyanoethene fragment. mdpi.com
Copper-Catalyzed Three-Component ProcessHigh yields, excellent regioselectivity.Reaction of a β-dimethylamino vinyl ketone derivative, an isopropylhydrazine, and a source for the C4-amine. nih.gov
Solvent-Free Condensation/ReductionOperational simplicity, reduced waste, no intermediate purification.Reductive amination of a corresponding pyrazole aldehyde or ketone, though derivatization is more likely. mdpi.com

Development of Advanced Functionalization Strategies for Targeted Modulation

Functionalizing the existing this compound scaffold is crucial for tuning its physicochemical properties and biological activities. The amine group at C4 is a prime site for modification, while the C5 position offers a handle for C-H functionalization.

Future research should focus on:

C-H Functionalization: Transition-metal-catalyzed direct C-H functionalization is a powerful tool for creating new C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.netrsc.org The C5 position of the pyrazole ring is the most likely site for such reactions. researchgate.net Developing methods to selectively introduce aryl, alkyl, or other groups at this position could generate novel derivatives with tailored properties.

N-Functionalization of the 4-amino group: The primary amine at the C4 position is highly versatile. It can be readily converted into amides, sulfonamides, ureas, and other functional groups through well-established reactions. mdpi.com These modifications can profoundly impact molecular interactions, solubility, and metabolic stability.

Electrooxidative Functionalization: This emerging technique allows for the efficient synthesis of C-Cl, C-Br, C-I, and C-S bonds on the pyrazole ring. nih.gov It offers a green alternative to traditional methods, often using reusable electrodes and reducing chemical waste. nih.gov

Fluorine Chemistry: The incorporation of fluorine or fluoroalkyl groups can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.gov Strategies for the selective fluorination of the pyrazole core or its substituents are a high-value research direction.

Integrated Computational-Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work accelerates the discovery process. Theoretical studies can provide deep insights into reaction mechanisms, electronic structures, and potential biological interactions, guiding experimental design and saving resources.

Emerging avenues include:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, vibrational spectra, and electronic properties (such as HOMO and LUMO energies) of this compound and its derivatives. researchgate.netmdpi.com This information helps in understanding the molecule's reactivity and potential for charge transfer interactions.

Molecular Docking: To explore potential biological applications, molecular docking studies can predict the binding modes and affinities of the compound and its analogs with various protein targets, such as kinases or receptors. nih.gov This can identify promising candidates for further experimental validation.

Reaction Pathway Modeling: Computational chemistry can elucidate the mechanisms of synthetic and functionalization reactions. mdpi.com By mapping the energy profiles of different potential pathways, researchers can understand the factors controlling regioselectivity and optimize reaction conditions for desired outcomes.

Table 2: Integrated Computational-Experimental Workflow
StepComputational ToolObjectiveExperimental Validation
1. Lead IdentificationHigh-Throughput Virtual Screening (HTVS)Screen virtual libraries of pyrazole derivatives against a biological target.In vitro biological assays of top-scoring hits.
2. Mechanistic InsightDFT and TD-DFTUnderstand electronic properties, reactivity, and reaction mechanisms.Spectroscopic analysis (NMR, IR) and reaction optimization.
3. Binding Mode AnalysisMolecular Docking and MD SimulationsPredict and validate binding poses and interaction stability with a target protein.X-ray crystallography of ligand-protein complexes.

Investigation of Stereochemical Influence on Biological Activities and Molecular Interactions

While this compound itself is achiral, functionalization can introduce stereocenters. The influence of stereochemistry on the biological activity of small molecules is a fundamental principle in medicinal chemistry. Future work could involve creating chiral derivatives and evaluating their stereochemical effects. For example, derivatizing the C4-amine with a chiral auxiliary or performing an asymmetric synthesis could lead to enantiomerically pure compounds whose differential interactions with chiral biological targets like enzymes and receptors can be studied.

Discovery of New Academic Applications beyond Current Scope

The applications of pyrazoles are vast, ranging from pharmaceuticals to agrochemicals. nih.govresearchgate.net However, the unique electronic properties of substituted pyrazoles suggest potential in other domains. Research into novel applications for this compound and its derivatives could include:

Materials Science: Pyrazole derivatives have been investigated as dye molecules. researchgate.net The chromophoric properties of this compound, especially after derivatization, could be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for detecting metal ions. mdpi.com

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts or materials with interesting magnetic or electronic properties.

Organocatalysis: Certain heterocyclic compounds can act as organocatalysts. The basic nitrogen atoms in the pyrazole ring could potentially be leveraged in base-catalyzed organic transformations.

Leveraging High-Throughput Screening and Combinatorial Chemistry in Pyrazole Research

To efficiently explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. chemmethod.comncsu.edu

Future strategies should involve:

Focused Library Design: Using the core scaffold, a focused library of derivatives can be synthesized by systematically varying the substituents. For instance, a combinatorial approach could be used to react the C4-amine with a diverse set of carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides.

High-Throughput Screening (HTS): These libraries can then be rapidly screened against a panel of biological targets (e.g., kinases, GPCRs, enzymes) to identify "hits." chemmethod.com HTS allows for the testing of thousands of compounds in a short period, dramatically accelerating the pace of discovery. ncsu.edu

High-Throughput Virtual Screening (HTVS): Before synthesis, computational methods can be used to screen virtual libraries of potential derivatives. chemmethod.com This approach, known as HTVS, prioritizes compounds with the highest predicted activity and best pharmacokinetic profiles (ADME properties), making the subsequent synthetic and screening efforts more efficient and cost-effective. chemmethod.comnih.gov

Q & A

Q. What are the common synthetic routes for 1-isopropyl-3-methoxy-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves coupling reactions using substituted pyrazole precursors. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with isopropylamine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35–60°C for 24–48 hours . Alternative routes include cyclization of hydrazine derivatives with substituted nitriles or ketones, as described in German Patent DE4333659 . Yield optimization often requires adjusting catalyst loading (e.g., CuBr vs. Pd-based systems), reaction time, and solvent choice. Lower yields (e.g., 17.9% in one protocol ) may result from incomplete cyclization or side reactions with methoxy groups.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for methine protons) and methoxy protons (δ ~3.8–4.0 ppm) . Aromatic pyrazole protons typically appear at δ 7.0–8.5 ppm.
  • HRMS (ESI) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₇H₁₃N₃O: 155.106 g/mol).
  • IR Spectroscopy : Stretching vibrations for N-H (3298 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for pyrazole-4-amine derivatives?

  • Methodological Answer :
  • Substituent Variation : Modify the isopropyl or methoxy groups to assess steric/electronic effects. For example, replacing isopropyl with cyclopropyl (as in N-cyclopropyl analogs ) alters lipophilicity and hydrogen-bonding capacity.
  • Biological Screening : Test derivatives against target enzymes (e.g., antimicrobial assays ) or receptors (e.g., uPAR inhibitors ). Correlate activity trends with substituent properties (e.g., logP, Hammett constants).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in the isopropyl group can split NMR signals. Use variable-temperature NMR to coalesce peaks .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole ring substitution pattern) via single-crystal analysis. SHELX programs are widely used for refinement .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by tracking through-bond correlations, especially in crowded aromatic regions .

Q. How can computational chemistry aid in optimizing synthetic routes or predicting reactivity?

  • Methodological Answer :
  • DFT Calculations : Model transition states for key steps (e.g., cyclization barriers) to identify rate-limiting stages. B3LYP/6-31G(d) is commonly used for organic systems .
  • Docking Studies : Predict binding modes of derivatives to biological targets (e.g., antimicrobial enzymes ). Software like AutoDock Vina can prioritize compounds for synthesis.

Q. What experimental designs mitigate low yields in copper-catalyzed pyrazole amination?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I) vs. Cu(II) sources (e.g., CuBr vs. Cu(OAc)₂) to balance oxidative stability and reactivity .
  • Ligand Optimization : Bidentate ligands (e.g., phenanthroline) enhance catalytic efficiency by stabilizing copper intermediates.
  • Solvent Effects : Switch from DMSO to DMA or DMF to reduce side reactions with methoxy groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.